(5-tert-butyl-1H-imidazol-4-yl)methanol
Overview
Description
The compound (5-tert-butyl-1H-imidazol-4-yl)methanol is not directly discussed in the provided papers. However, the papers do provide insights into related imidazole compounds and their properties, which can be used to infer some aspects of the compound . Imidazole derivatives are a class of compounds that have been extensively studied due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives can vary based on the desired substitution pattern on the imidazole ring. Paper describes the formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, ammonium chloride, and triethylamine in methanol. Although the paper does not directly address the synthesis of (5-tert-butyl-1H-imidazol-4-yl)methanol, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystal structures of various imidazole derivatives are reported in paper , providing valuable information on the molecular geometry and conformation of these compounds. While the exact structure of (5-tert-butyl-1H-imidazol-4-yl)methanol is not provided, the crystal structures of related compounds can give insights into the potential steric and electronic effects that the tert-butyl group might impose on the imidazole framework.
Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. The papers do not specifically mention reactions involving (5-tert-butyl-1H-imidazol-4-yl)methanol, but paper discusses photoinduced addition reactions of methanol to a furan derivative, which showcases the reactivity of methanol in the presence of light. This could suggest that (5-tert-butyl-1H-imidazol-4-yl)methanol may also undergo similar photochemical reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be quite diverse. Paper examines the properties of a ternary system including methanol and an imidazole derivative, measuring densities, dynamic viscosities, and refractive indices. These measurements are crucial for understanding the behavior of these compounds in various environments. While the paper does not directly discuss (5-tert-butyl-1H-imidazol-4-yl)methanol, the data on related systems can provide a baseline for predicting its properties.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
(4-tert-butyl-1H-imidazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGPAJORZYZGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(NC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-tert-butyl-1H-imidazol-4-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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